Imperialine 3-beta-D-glucoside

Übersicht

Beschreibung

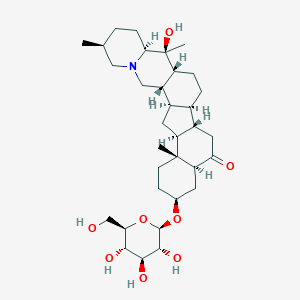

Imperialine 3-beta-D-glucoside is an isoteroidal alkaloid isolated from Fritillaria pallidiflora Schrenk. This compound is known for its potential anti-tumor properties, particularly against multi-drug resistant tumor cells . It is a glycoside derivative of Imperialine, a compound found in various species of the Fritillaria genus, which are commonly used in traditional Chinese medicine for their therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imperialine 3-beta-D-glucoside involves the glycosylation of Imperialine. The reaction typically requires the use of a glycosyl donor, such as a protected glucose derivative, and a glycosyl acceptor, which is Imperialine. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired glycoside .

Industrial Production Methods: The process would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Imperialine 3-beta-D-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Imperialine 3-beta-D-glucoside exhibits a range of biological activities, making it a subject of interest in various research domains:

Anti-Tumor Activity

Research indicates that this compound demonstrates significant anti-tumor properties, particularly against multi-drug resistant cancer cells. Studies have shown that it can inhibit cellular proliferation and induce apoptosis in cancer cell lines. The compound's mechanism involves modulation of oxidative stress pathways and apoptosis regulation, primarily through the activation of the Nrf2 pathway, which enhances cellular defense against oxidative damage.

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This activity is linked to the inhibition of NF-κB signaling pathways, suggesting potential therapeutic roles in inflammatory diseases .

Respiratory Health

This compound has been explored for its effects on respiratory conditions. For instance, in models of chronic obstructive pulmonary disease (COPD), it has been shown to alleviate lung inflammation and improve pulmonary function by regulating inflammatory cytokines . This positions it as a candidate for developing treatments for respiratory ailments.

Study on Pulmonary Fibrosis

A study investigating the total alkaloids from Fritillaria cirrhosa, which include this compound, found that these compounds significantly reduced inflammation and fibrosis in a rat model induced by bleomycin. The treatment resulted in improved lung morphology and function, highlighting the therapeutic potential of this compound in fibrotic lung diseases .

Mechanistic Insights

In another study focusing on LPS-induced macrophage activation, this compound was shown to inhibit nitric oxide production and modulate inflammatory responses through downregulation of iNOS and COX-2 expressions. This suggests its role in managing acute inflammatory responses .

Wirkmechanismus

The mechanism of action of Imperialine 3-beta-D-glucoside involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound has been shown to reduce the generation of reactive oxygen species, increase the production of glutathione, and promote the expression of heme oxygenase (HO-1). This leads to the activation of the NF-erythroid factor 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Imperialine: The parent compound of Imperialine 3-beta-D-glucoside, known for its therapeutic properties.

Verticine: Another alkaloid found in Fritillaria species with similar pharmacological effects.

Verticinone: A derivative of verticine with notable anti-inflammatory and anti-tumor properties.

Uniqueness: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, Imperialine. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .

Biologische Aktivität

Imperialine 3-beta-D-glucoside is a glycoside derived from the alkaloid imperialine, primarily found in the plant Fritillaria cirrhosa. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a glucose moiety linked to the nitrogen-containing steroidal framework of imperialine. This glycosidic structure enhances its solubility and bioavailability compared to the parent alkaloid, which is crucial for its therapeutic efficacy. The compound can undergo hydrolysis under acidic or enzymatic conditions, releasing glucose and active imperialine, which may play a role in its pharmacological effects.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Studies suggest that this compound exhibits anti-tumor properties, particularly against multi-agent resistant tumor cells. Its mechanism may involve modulation of cellular signaling pathways that control proliferation and apoptosis .

- Anti-inflammatory Effects : Research indicates that this compound can alleviate inflammation, potentially through the regulation of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be beneficial in conditions characterized by chronic inflammation .

- Antitussive and Expectorant Properties : In animal models, this compound has demonstrated antitussive effects, making it a candidate for treating cough-related conditions. It may work by thinning mucus or enhancing ciliary movement in the respiratory tract .

Case Studies and Experimental Evidence

- Antitumor Efficacy : A study quantified the content of this compound in various samples and evaluated its cytotoxic effects on cancer cell lines. The results indicated significant anti-tumor activity, suggesting its potential as a chemotherapeutic agent .

- Inflammation Modulation : In an experimental model of pulmonary fibrosis induced by bleomycin, total alkaloids from Fritillaria cirrhosa, including this compound, were shown to reduce inflammatory cell infiltration and improve lung function by modulating inflammatory markers .

- Cough Suppression : In a study assessing the pharmacodynamic effects of various steroidal alkaloids from Fritillaria thunbergii, this compound was found to significantly reduce cough symptoms in treated mice compared to control groups .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Imperialine | Alkaloid | Antioxidant, anti-inflammatory | Parent compound of this compound |

| Verticine | Alkaloid | Antimicrobial | Stronger antimicrobial activity |

| Delavine | Alkaloid | Antioxidant | Lacks glycosylation |

| Peimisine | Alkaloid | Anticancer | Different mechanism of action |

| This compound | Glycoside | Antitumor, anti-inflammatory, antitussive | Enhanced solubility and bioavailability |

Eigenschaften

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-DLJWJMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931753 | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67968-40-5, 143120-88-1 | |

| Record name | Imperialine 3-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hupehemonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPERIALINE 3-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.